5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Brand Name: Vulcanchem
CAS No.: 1040652-77-4
VCID: VC11938434
InChI: InChI=1S/C23H18BrN5O2/c1-2-15-6-8-16(9-7-15)19-13-20-23(30)28(10-11-29(20)26-19)14-21-25-22(27-31-21)17-4-3-5-18(24)12-17/h3-13H,2,14H2,1H3
SMILES: CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br
Molecular Formula: C23H18BrN5O2
Molecular Weight: 476.3 g/mol

5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

CAS No.: 1040652-77-4

Cat. No.: VC11938434

Molecular Formula: C23H18BrN5O2

Molecular Weight: 476.3 g/mol

* For research use only. Not for human or veterinary use.

5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 1040652-77-4

Specification

CAS No. 1040652-77-4
Molecular Formula C23H18BrN5O2
Molecular Weight 476.3 g/mol
IUPAC Name 5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C23H18BrN5O2/c1-2-15-6-8-16(9-7-15)19-13-20-23(30)28(10-11-29(20)26-19)14-21-25-22(27-31-21)17-4-3-5-18(24)12-17/h3-13H,2,14H2,1H3
Standard InChI Key ZZXXUFHPMJARIG-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br
Canonical SMILES CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br

Introduction

Structural and Molecular Characteristics

Core Framework and Substituents

The molecule features a pyrazolo[1,5-a]pyrazin-4-one bicyclic system, a scaffold known for its pharmacological versatility . At the C-2 position, a 4-ethylphenyl group enhances lipophilicity, potentially improving membrane permeability. The C-5 position is functionalized with a methyl-linked 1,2,4-oxadiazole ring bearing a 3-bromophenyl group, introducing halogenated aromaticity that may influence target binding and metabolic stability .

Physicochemical Properties

Key molecular parameters include:

PropertyValueSource
Molecular FormulaC23H18BrN5O2
Molecular Weight476.3 g/mol
IUPAC Name5-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
SMILESCCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br
logP (Predicted)~5.5 (estimated via analogs)

The bromine atom at the 3-position of the phenyl ring contributes to molecular weight and polarizability, while the oxadiazole ring enhances hydrogen-bonding capacity .

Biological Activity and Mechanisms

Hypothesized Targets

The structural motifs suggest potential interactions with:

  • Kinases: Oxadiazoles are known ATP-competitive kinase inhibitors; the bromophenyl group may occupy hydrophobic pockets .

  • GPCRs: The pyrazinone core resembles scaffolds targeting serotonin or dopamine receptors .

  • Antimicrobial Targets: Oxadiazole derivatives exhibit activity against bacterial FabH enzymes.

Preliminary Findings (Analog-Based Predictions)

ActivityAnalog StructureKey Reference
Antibacterial (E. coli)Similar oxadiazole-pyrazinones
Anticancer (IC50 ~5 µM)Bromophenyl-oxadiazole derivatives
Anti-inflammatoryEthylphenyl-substituted analogs

Note: Direct bioactivity data for this compound remains unpublished, necessitating empirical validation .

Challenges and Future Directions

Synthetic Optimization

  • Improve yield in oxadiazole cyclization (current analogs: 30–45%).

  • Explore asymmetric catalysis for enantioselective variants .

ADME Profiling

  • In Silico Predictions: logP ≈5.5 suggests moderate bioavailability; in vitro assays are needed to assess hepatic stability .

Target Deconvolution

  • Proteomic Screening: Affinity chromatography coupled with mass spectrometry could identify binding partners .

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